

physical and chemical properties of 2-(2-Cyanophenyl)-1,3,2-dioxaborinane

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Compound of Interest

Compound Name: 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

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A Comprehensive Technical Guide to 2-(2-Cyanophenyl)-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Cyanophenyl)-1,3,2-dioxaborinane is a pivotal organoboron compound with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its utility as a key intermediate in the synthesis of Perampanel, a selective, non-competitive AMPA receptor antagonist, underscores its importance in the development of therapeutics for neurological disorders.^[1] This technical guide provides an in-depth overview of the physical and chemical properties of 2-(2-Cyanophenyl)-1,3,2-dioxaborinane, detailed experimental protocols, and relevant biological pathway information to support research and development activities.

Physical and Chemical Properties

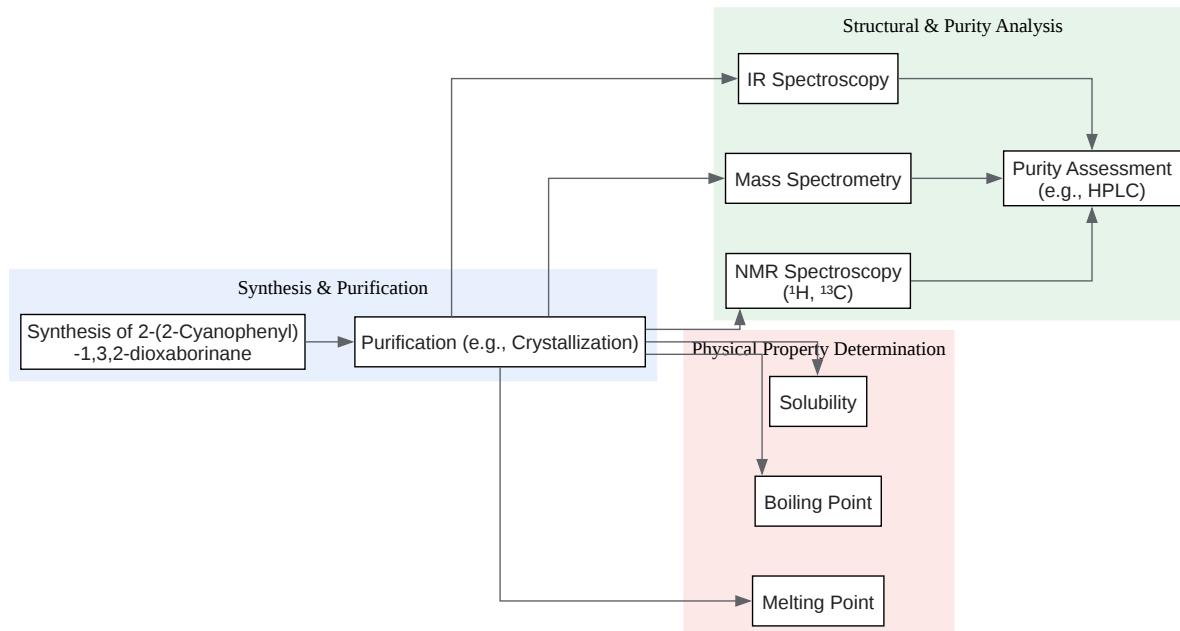
A summary of the key physical and chemical properties of 2-(2-Cyanophenyl)-1,3,2-dioxaborinane is presented below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	$C_{10}H_{10}BNO_2$	[2]
Molecular Weight	187.00 g/mol	[2]
CAS Number	172732-52-4	[2]
Melting Point	46-56 °C	[1]
Boiling Point (Predicted)	372.4 ± 25.0 °C	[1]
Density (Predicted)	1.13 ± 0.1 g/cm ³	[1]
Appearance	White solid	
Solubility	Slightly soluble in Chloroform and Methanol	[1]
Stability	Hygroscopic	[1]

Experimental Protocols

Detailed methodologies for key experimental procedures involving 2-(2-Cyanophenyl)-1,3,2-dioxaborinane are provided below. These protocols are foundational for the synthesis and characterization of this compound and its derivatives.

General Experimental Workflow for Physical and Chemical Property Determination

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General workflow for synthesis and characterization.

Synthesis of 2-(2-Cyanophenyl)-1,3,2-dioxaborinane

This protocol describes a general method for the synthesis of 2-(2-Cyanophenyl)-1,3,2-dioxaborinane from 2-cyanophenylboronic acid and 1,3-propanediol.

Materials:

- 2-Cyanophenylboronic acid
- 1,3-Propanediol
- Toluene
- Dean-Stark apparatus
- Reaction flask
- Heating mantle
- Magnetic stirrer

Procedure:

- To a reaction flask equipped with a Dean-Stark apparatus and a condenser, add 2-cyanophenylboronic acid and a molar equivalent of 1,3-propanediol.
- Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.
- Heat the mixture to reflux with vigorous stirring.
- Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield 2-(2-Cyanophenyl)-1,3,2-dioxaborinane as a white solid.

Characterization Protocols

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.

- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals would include aromatic protons, and the methylene protons of the dioxaborinane ring.
- ^{13}C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The spectrum should show signals for the aromatic carbons, the nitrile carbon, and the carbons of the dioxaborinane ring.

b) Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a thin film of the solid sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate.
- Data Acquisition: Obtain the IR spectrum. Characteristic peaks would include C-H stretching (aromatic and aliphatic), C≡N stretching (nitrile group), and B-O stretching.

c) Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Analyze the sample using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). The mass spectrum should show the molecular ion peak corresponding to the mass of the compound.

d) Melting Point Determination

- Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube, sealed at one end.
- Measurement: Place the capillary tube in a melting point apparatus and heat slowly. Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Suzuki-Miyaura Coupling Reaction

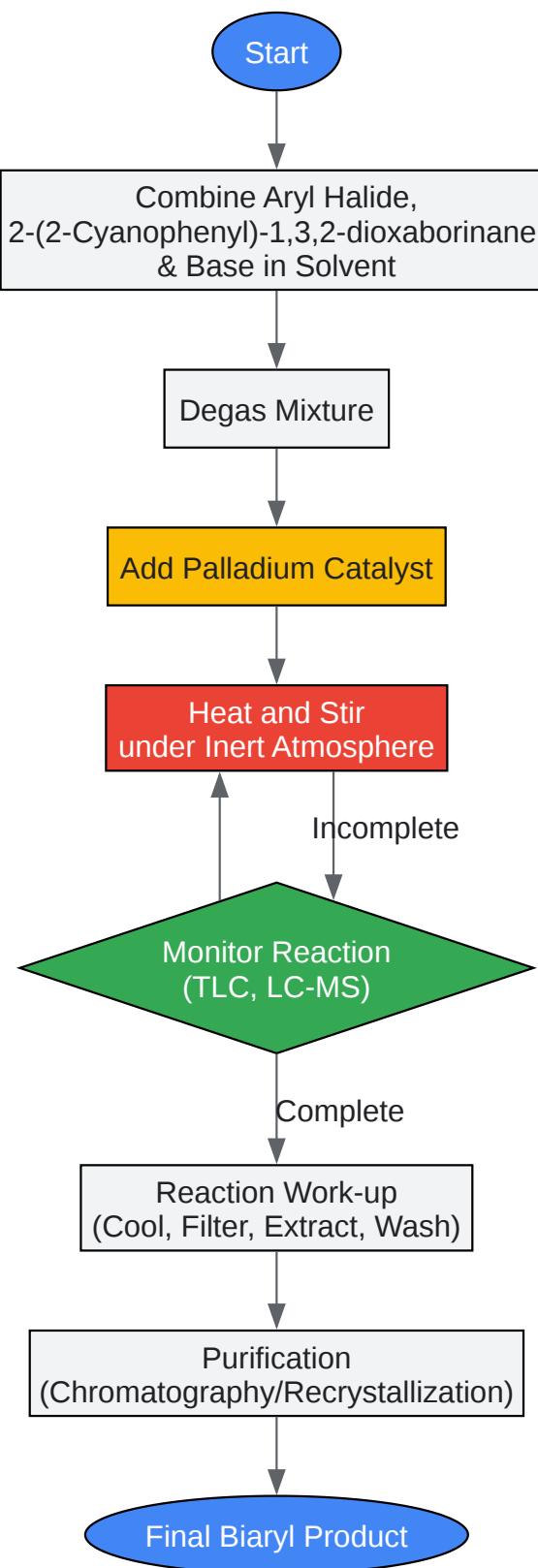
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using 2-(2-Cyanophenyl)-1,3,2-dioxaborinane as the boronic ester.

Materials:

- 2-(2-Cyanophenyl)-1,3,2-dioxaborinane
- Aryl halide (e.g., 3-bromo-1-phenyl-5-(2-pyridyl)-1,2-dihdropyridin-2-one for Perampanel synthesis)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3)
- Solvent (e.g., N,N-Dimethylformamide - DMF)
- Reaction vessel
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- In a reaction vessel under an inert atmosphere, combine the aryl halide, 2-(2-Cyanophenyl)-1,3,2-dioxaborinane (typically 1.1-1.5 equivalents), and the base.
- Add the solvent and degas the mixture.
- Add the palladium catalyst to the reaction mixture.
- Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature and perform a work-up procedure, which may include filtration, extraction, and washing.
- Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

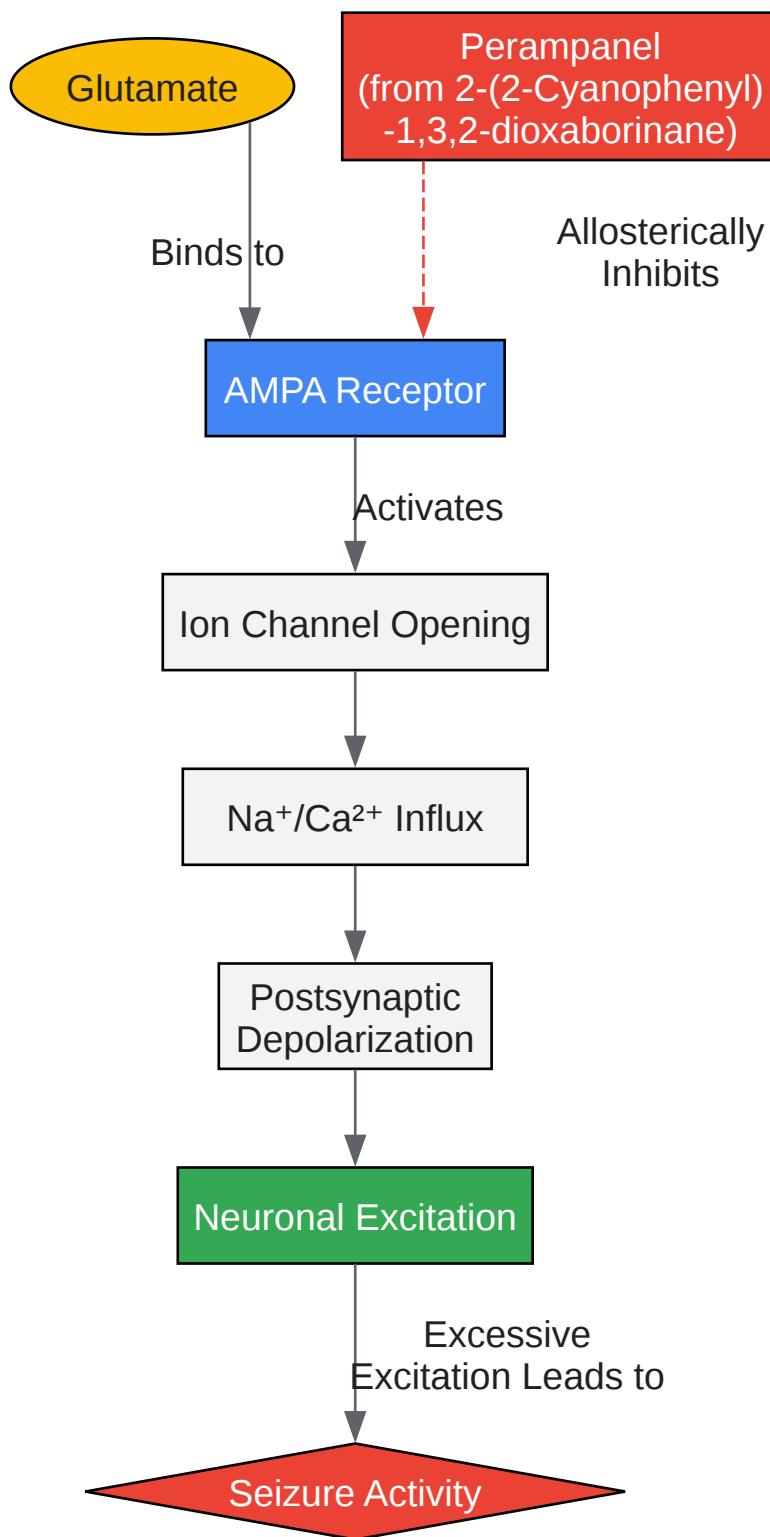
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Experimental workflow for a Suzuki-Miyaura coupling reaction.

Role in Drug Development: Perampanel and AMPA Receptor Signaling

2-(2-Cyanophenyl)-1,3,2-dioxaborinane is a crucial building block for the synthesis of Perampanel, a non-competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Dysregulation of AMPA receptor signaling is implicated in various neurological disorders, including epilepsy.

Perampanel allosterically modulates the AMPA receptor, reducing the channel's opening frequency and ion flux in response to glutamate binding. This inhibitory action helps to dampen excessive excitatory signaling, which is a key factor in seizure generation.

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Simplified AMPA receptor signaling and the inhibitory action of Perampanel.

Conclusion

2-(2-Cyanophenyl)-1,3,2-dioxaborinane is a versatile and valuable reagent in modern organic synthesis, particularly for the construction of complex pharmaceutical agents. A thorough understanding of its physical and chemical properties, coupled with well-defined experimental protocols, is essential for its effective utilization in research and drug development. This guide provides a foundational resource for scientists working with this important compound, facilitating its application in the synthesis of novel therapeutics targeting neurological disorders.

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